![molecular formula C8H18ClN B2837854 (1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride CAS No. 2580094-98-8](/img/structure/B2837854.png)
(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride” are not explicitly provided in the available resources .Scientific Research Applications
Synthesis and Characterization
The synthetic methods and characterization of compounds related to (1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride have been explored in various studies. For instance, the preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, derived from cyclopropylacetylene and 6-chlorohex-1-yne, demonstrates the versatility in synthesizing cyclic amine derivatives, yielding overall moderate yields on a scalable basis. This process illustrates the potential for creating structurally related compounds for further research applications (Kozhushkov et al., 2010).
Catalytic Applications
Catalytic applications of compounds bearing structural similarities to (1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride have been documented. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This demonstrates the utility of amine hydrochlorides in facilitating organic transformations, contributing to the development of more efficient and sustainable chemical processes (Liu et al., 2014).
Antimicrobial and Biophysical Interactions
The interaction of surfactants with biological molecules is another area of research. A study on the interaction between a green ester-bonded gemini surfactant and bovine milk xanthine oxidase (XO) used a multi-technique approach to explore structural changes in the enzyme. This interaction provides insights into designing green-surfactant-protein mixtures for various applications, including food processing and pharmaceutical industries (Akram et al., 2015).
Polymer and Materials Chemistry
The synthesis and structural analysis of polymer chlorobismuthate complexes highlight the potential for using amine derivatives in the development of new materials. These complexes, formed through reactions involving N,N-dimethyl-1,2-bis(pyridyl)ethane chloride, demonstrate the versatility of amine derivatives in forming coordination polymers with potential applications in materials science (Adonin et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTCOQMJGAUWDR-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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